Niobium(V) fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7783-68-8 |

|---|---|

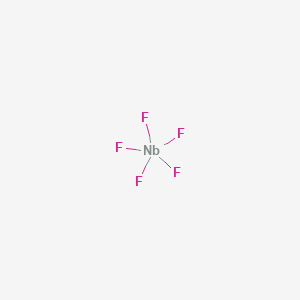

Molecular Formula |

F5Nb |

Molecular Weight |

187.89839 g/mol |

IUPAC Name |

niobium(5+);pentafluoride |

InChI |

InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

AOLPZAHRYHXPLR-UHFFFAOYSA-I |

SMILES |

F[Nb](F)(F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[Nb+5] |

Other CAS No. |

7783-68-8 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Niobium(V) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous Niobium(V) fluoride (NbF₅), a critical precursor in various fields, including materials science and catalysis. This document details experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows.

Introduction

This compound, a colorless, hygroscopic crystalline solid, serves as a key starting material for the preparation of other niobium compounds, including those with applications in advanced ceramics, superconductors, and as fluorinating agents in organic synthesis.[1] The anhydrous form is particularly crucial for moisture-sensitive applications. This guide will focus on three principal synthetic routes to anhydrous NbF₅: direct fluorination of niobium metal, fluorination of niobium pentachloride, and the reaction of niobium pentoxide with anhydrous hydrogen fluoride in the presence of a dehydrating agent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is essential to handle this compound under inert and anhydrous conditions due to its high reactivity with water and moisture.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | NbF₅ | [2] |

| Molar Mass | 187.90 g/mol | [2] |

| Appearance | Colorless, hygroscopic solid | [2] |

| Density | 3.293 g/cm³ | [2] |

| Melting Point | 72-73 °C | [2] |

| Boiling Point | 236 °C | [2] |

| Solubility | Reacts with water. Slightly soluble in chloroform, carbon disulfide, and sulfuric acid. | [2] |

Synthetic Methodologies

This section provides a detailed examination of the three primary methods for synthesizing anhydrous this compound.

Direct Fluorination of Niobium Metal

This method involves the direct reaction of niobium metal with elemental fluorine at elevated temperatures. It is a high-yield method for producing high-purity NbF₅.[3]

Reaction:

2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)[2]

Experimental Protocol:

A detailed experimental setup for the direct fluorination of niobium metal is described in a 2023 study published in Acta Crystallographica Section E: Crystallographic Communications.[3] The following protocol is adapted from this source.

-

Apparatus: A tube furnace equipped with a corundum boat and tube, connected to a metal Schlenk line for inert gas and fluorine supply. The outlet is connected to a PFA U-trap for product collection, followed by a gas wash bottle and an absorber column. Heating sleeves are used to prevent sublimation in unwanted areas.

-

Procedure:

-

Load 17.28 g (185.9 mmol) of niobium metal sheets into a corundum boat and place it inside the tube furnace.

-

Thoroughly bake out the apparatus and passivate it with a diluted fluorine stream (20:80 F₂/Ar v/v).

-

Evacuate the system and purge with argon several times.

-

Heat the furnace to 473 K (200 °C).

-

Introduce a stream of diluted fluorine (20:80 F₂/Ar v/v) at a flow rate of approximately 36 mL/min.

-

The volatile NbF₅ product will sublime and be collected in the PFA U-trap.

-

Continue the reaction for 16 hours to ensure completion.

-

After the reaction, cool the system under an inert atmosphere before collecting the product.

-

Quantitative Data:

This method has been reported to produce a high yield of 98% of colorless, crystalline NbF₅.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of anhydrous NbF₅ via direct fluorination.

Fluorination of Niobium Pentachloride

This method provides an alternative route to NbF₅ starting from the more common niobium pentachloride.

Reaction:

2 NbCl₅(s) + 5 F₂(g) → 2 NbF₅(s) + 5 Cl₂(g)[2]

Experimental Protocol:

While this method is cited as a viable route, detailed, step-by-step experimental protocols with specific reaction conditions and yields are not as readily available in recent literature as the direct fluorination method. The general procedure would involve passing fluorine gas over heated niobium pentachloride in a suitable reaction vessel, followed by the separation of the volatile NbF₅ from the chlorine gas byproduct and any unreacted starting material. The apparatus would be similar to that used for the direct fluorination of niobium metal.

Reaction of Niobium Pentoxide with Anhydrous Hydrogen Fluoride and a Dehydrating Agent

This process allows for the synthesis of anhydrous NbF₅ from niobium pentoxide, avoiding the formation of stable oxyhalides that can occur when heating hydrated niobium fluorides.[4]

Reaction:

Nb₂O₅(s) + 10 HF(anhydrous) + 5 SOCl₂(l) → 2 NbF₅(s) + 5 SO₂(g) + 10 HCl(g) (using thionyl chloride as a dehydrating agent)

Experimental Protocol:

A patent describes a method for producing anhydrous niobium pentafluoride by reacting niobium pentoxide with an excess of anhydrous hydrogen fluoride in the presence of a dehydrating agent such as phosgene, thionyl chloride, or sulfuryl chloride.[4]

-

Procedure:

-

In a suitable reactor, combine niobium pentoxide with an excess of anhydrous hydrogen fluoride (at least 10 moles of HF per mole of Nb₂O₅).

-

Add a sufficient amount of a dehydrating agent (e.g., at least 5 moles of thionyl chloride per mole of Nb₂O₅) to react with the water formed during the reaction.

-

Heat the mixture in the temperature range of 50 °C to 200 °C.

-

The gaseous byproducts are vented, leaving the anhydrous niobium pentafluoride.

-

The product can be further purified by sublimation.

-

Quantitative Data:

Specific yields for this method are not detailed in the available literature, but the process is described as an effective method for producing catalytically active anhydrous niobium pentafluoride.[4]

Logical Relationship of Dehydration Synthesis:

Caption: Logical flow of the synthesis of anhydrous NbF₅ from Nb₂O₅.

Comparison of Synthesis Methods

The choice of synthetic method for anhydrous NbF₅ depends on the available starting materials, desired purity, and scale of the reaction.

Table 2: Comparison of Anhydrous this compound Synthesis Methods

| Method | Starting Material(s) | Key Reaction Conditions | Reported Yield | Purity | Advantages | Disadvantages |

| Direct Fluorination | Niobium metal, Fluorine gas | 473 K (200 °C) | 98%[3] | High[3] | High yield, high purity, direct from element. | Requires handling of highly toxic and corrosive fluorine gas. |

| Fluorination of NbCl₅ | Niobium pentachloride, Fluorine gas | Elevated temperature | Not specified | Not specified | Utilizes a more common starting material than Nb metal. | Requires handling of fluorine gas; potential for incomplete reaction. |

| Dehydration of Nb₂O₅/HF reaction | Niobium pentoxide, Anhydrous HF, Dehydrating agent | 50-200 °C[4] | Not specified | Catalytically active[4] | Avoids formation of oxyfluorides; uses a stable oxide as starting material. | Requires handling of anhydrous HF and a dehydrating agent; may require further purification. |

Purification

Sublimation is the most common method for purifying this compound. The crude product is heated under vacuum, and the pure NbF₅ sublimes and is collected on a cold surface, leaving non-volatile impurities behind. The sublimation is typically carried out at temperatures above its melting point, for instance, by heating the apparatus to 473 K to prevent premature resublimation.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The compound reacts with water to produce hydrofluoric acid, which is highly toxic and corrosive.

Conclusion

The synthesis of anhydrous this compound can be achieved through several methods, with the direct fluorination of niobium metal being a well-documented, high-yield route to a high-purity product. The choice of the most suitable method will depend on the specific requirements of the researcher and the available facilities. Careful handling under anhydrous and inert conditions is paramount for all synthesis and purification procedures involving this reactive compound.

References

Unraveling the Tetrameric Architecture of Niobium Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of the niobium pentafluoride tetramer (Nb₄F₂₀). Grounded in a significant redetermination of its structure, this document offers a comprehensive overview of its synthesis, crystallographic parameters, and the experimental protocols utilized for its characterization. This information is crucial for professionals in materials science and drug development who require a precise understanding of the compound's structural chemistry.

Synthesis and Crystallization

Niobium pentafluoride (NbF₅) can be synthesized by reacting niobium metal with elemental fluorine. In a notable refinement of this process, single crystals of NbF₅ have been successfully obtained through the reaction of niobium metal in a stream of dilute elemental fluorine at 473 K, followed by sublimation.[1][2][3][4] The resulting bulk phase compound's purity was confirmed by powder X-ray diffraction (PXRD) at 293 K, as well as by IR and Raman spectroscopy.[1][2][4]

Crystal Structure Analysis

The crystal structure of niobium pentafluoride consists of tetrameric molecules, denoted as Nb₄F₂₀.[1][5] This structure is of the MoF₅ type.[2] The four niobium atoms within a single tetramer are arranged in a nearly square plane.[1][4] Each niobium atom is octahedrally coordinated by six fluorine atoms. These NbF₆ octahedra are linked by sharing corners, with two cis-positioned fluorine atoms of each octahedron acting as bridges to adjacent niobium atoms, thus forming the tetrameric, ring-like structure.[4]

The crystallographic point group of the Nb₄F₂₀ molecule is 2/m (C₂h).[1] The arrangement of the four niobium atoms is not a perfect square but is distorted into a diamond shape, showing compression along the twofold axis of rotation.[1]

Crystallographic Data

The crystallographic data for niobium pentafluoride has been determined with high precision, particularly from single-crystal X-ray analysis conducted at 100 K.[1][2][4] This low-temperature analysis yielded more precise atomic coordinates and allowed for the refinement of individual, anisotropic displacement parameters for all atoms, representing a significant improvement over earlier structural models.[1][2][4]

| Parameter | Value (at 100 K) [2] | Value (at 293 K) [1] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m |

| a (Å) | 9.4863 (12) | 9.62749 (19) |

| b (Å) | 14.2969 (12) | 14.4564 (3) |

| c (Å) | 4.9892 (6) | 5.12831 (10) |

| β (°) | 97.292 (10) | 95.8243 (4) |

| Volume (ų) | 669.94 | 709.58 |

| Z | 8 | 8 |

Selected Bond Distances and Angles

The intramolecular distances and angles within the Nb₄F₂₀ tetramer reveal key structural details. The distances between adjacent niobium atoms (Nb1···Nb2) is 4.1275(4) Å.[1] The distances between diagonally opposite niobium atoms are 5.8565(8) Å and 5.8179(6) Å, confirming the distortion from a perfect square.[1]

The Nb-F bond lengths vary depending on the position of the fluorine atom. The terminal fluorine ligands in axial positions have slightly longer Nb-F bonds (ranging from 1.8378(14) to 1.8577(14) Å) compared to those in equatorial positions (1.8121(10) and 1.8157(11) Å).[1][4] This is attributed to the structural trans effect.[1][4] The bridging fluorine atoms have the longest Nb-F bonds.

Experimental Protocols

The structural determination of niobium pentafluoride relies on established crystallographic techniques.

Synthesis of Niobium Pentafluoride

A detailed experimental setup for the synthesis of NbF₅ involves the direct fluorination of niobium metal. Niobium metal sheets are heated in a stream of diluted fluorine gas (e.g., a 20:80 mixture of F₂/Ar).[3][6] The product is then sublimed and collected in a PFA U-trap for further use.[3][6] All handling of solid starting materials should be performed in an inert atmosphere, such as an argon-filled glove box.[3][6]

X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD): The purity of the bulk NbF₅ sample is confirmed using PXRD. The diffraction pattern is typically collected at room temperature (293 K) and analyzed using Rietveld refinement to match the calculated diffraction pattern with the measured data.[1][7]

Single-Crystal X-ray Diffraction (SCXRD): For detailed structural elucidation, single crystals are isolated and analyzed. The single-crystal structure determination is ideally performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain more precise atomic positions.[1][2][4] The resulting data allows for the refinement of lattice parameters, fractional atomic coordinates, and anisotropic displacement parameters for all atoms.[1][2][4]

Structural Visualization

The following diagrams illustrate the workflow for the synthesis and analysis of niobium pentafluoride and the resulting tetrameric crystal structure.

Caption: Experimental workflow for the synthesis and structural analysis of NbF₅.

Caption: Simplified 2D representation of the Nb₄F₂₀ tetrameric structure.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Niobium(V) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) fluoride, also known as niobium pentafluoride (NbF5), is an inorganic compound with the formula NbF5.[1][2] It is a colorless, hygroscopic solid that is a key starting material for the synthesis of other niobium compounds.[3][4] Its high reactivity and ability to form stable complexes make it a significant reagent in various fields, including materials science for the production of niobium-based ceramics and superconductors, and in the electronics industry for fabricating thin films and capacitors.[4] This guide provides a comprehensive overview of the molecular geometry and bonding of this compound, supported by experimental data and theoretical models.

Molecular Geometry

The molecular structure of this compound is highly dependent on its physical state, exhibiting different arrangements in the solid, liquid, and gas phases.

Solid-State Structure

In the solid state, this compound exists as a tetramer, with the formula [NbF5]4.[1] X-ray crystallography has revealed that the structure consists of four NbF6 octahedra linked by cis-fluorine bridges.[5][6] The four niobium atoms are arranged in a nearly square plane.[7] Each niobium atom is octahedrally coordinated to six fluorine atoms.[5][8] The crystal system is monoclinic, with the space group C2/m.[5][9]

Table 1: Crystallographic Data for this compound

| Parameter | Value (at 100 K)[5][7] | Value (at 293 K)[7] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m |

| a (Å) | 9.4863 (12) | 9.62749 (19) |

| b (Å) | 14.2969 (12) | 14.4564 (3) |

| c (Å) | 4.9892 (6) | 5.12831 (10) |

| β (°) | 97.292 (10) | 95.8243 (4) |

| V (ų) | 671.19 (13) | - |

| Z | 8 | - |

Table 2: Selected Bond Lengths and Angles in Solid-State NbF5 (at 100 K)[7]

| Bond | Length (Å) | Angle | Degrees (°) |

| Nb1-F(bridging) | 2.0669 (9) | F(bridging)-Nb1-F(bridging) | 83.32 (5) |

| Nb2-F(bridging) | 2.0685 (10) | F(bridging)-Nb2-F(bridging) | 82.57 (5) |

| Nb-F(terminal, axial) | 1.8378 (14) - 1.8577 (14) | Nb1-F(bridging)-Nb2 | 172.94 (5) |

| Nb-F(terminal, equatorial) | 1.8121 (10) - 1.8157 (11) | Nb1-Nb2-Nb1 | 89.62 (1) |

| Nb1···Nb2 | 4.1275 (4) | Nb2-Nb1-Nb2 | 90.38 (1) |

Gas-Phase Structure

In the gas phase, this compound exists as a mixture of monomeric, dimeric, and trimeric species, with the equilibrium between them being temperature-dependent.[10][11][12] At lower temperatures, polymeric forms are more prevalent, while at higher temperatures, dissociation into monomers occurs.[10][11]

Gas electron diffraction studies have shown that at certain temperatures, the gas phase is predominantly composed of trimeric molecules, (NbF5)3.[13] In this trimeric structure, each niobium atom is octahedrally coordinated by six fluorine atoms. The trimer has a D3h symmetric structure.[13]

Table 3: Gas-Phase Electron Diffraction Data for (NbF5)3[13]

| Parameter | Value |

| Nb-F (axial) | 1.810 (2) Å |

| Nb-F (bridged) | 2.046 (4) Å |

| ∠ F(axial)-Nb-F(axial) | 162.5 (1.4)° |

| ∠ F(terminal)-Nb-F(terminal) | 102.9 (1.2)° |

| ∠ F(bridged)-Nb-F(bridged) | 82.0 (1.0)° |

| ∠ Nb-F(bridged)-Nb | 158.0 (1.0)° |

The monomeric form, NbF5, is expected to have a trigonal bipyramidal geometry according to VSEPR theory.

Liquid-State and Solution Structure

Raman spectroscopy of molten this compound indicates the presence of polymeric species with cis-fluorine bridges, similar to the solid state.[10] In solution, the structure can be complex and depends on the solvent. In hydrofluoric acid, for instance, NbF5 can form species such as [NbF7]2-.[1]

Bonding in this compound

The bonding in this compound can be described by several theoretical models.

-

VSEPR Theory: For the monomeric NbF5 molecule, VSEPR theory predicts a trigonal bipyramidal geometry. The central niobium atom has five valence electrons, and each fluorine atom contributes one electron, for a total of 10 valence electrons, or five electron pairs. With no lone pairs on the central atom, the five fluorine atoms will arrange themselves in a trigonal bipyramidal structure to minimize repulsion.

-

Valence Bond Theory: In the trigonal bipyramidal monomer, the niobium atom can be described as having sp³d hybridization. This allows for the formation of five sigma bonds with the five fluorine atoms. In the octahedral units of the polymeric structures, the niobium atom would be considered to have sp³d² hybridization.

-

Molecular Orbital Theory: A molecular orbital approach provides a more detailed picture of the bonding. In the octahedral [NbF6] units, the atomic orbitals of niobium (4d, 5s, 5p) combine with the 2p orbitals of the six fluorine atoms to form bonding, non-bonding, and anti-bonding molecular orbitals. The Nb-F bonds have both sigma and pi character and are considered to be polar covalent.

Experimental Characterization

Several experimental techniques are employed to determine the structure and bonding of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of NbF5 [5][7]

-

Crystal Selection and Mounting: A suitable single crystal of NbF5 is selected under a perfluorinated oil to prevent hydrolysis and mounted on a loop.[5][7]

-

Data Collection: Intensity data are collected using a diffractometer with Mo Kα radiation.[5][7]

-

Data Reduction: The diffraction data are evaluated, integrated, and reduced. An absorption correction is applied.[5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined against F². All atoms are typically refined with anisotropic displacement parameters.[5]

Gas Electron Diffraction

This technique is used to determine the molecular structure in the gas phase.[14]

Experimental Protocol: Gas Electron Diffraction of NbF5 [13][14]

-

Sample Introduction: A gaseous stream of NbF5 is introduced into a high-vacuum chamber through a nozzle.[14]

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas stream, and the scattered electrons are detected.[14]

-

Data Analysis: The scattering intensity is measured as a function of the scattering angle. The experimental molecular scattering intensities are then used to refine a structural model of the molecule, yielding bond lengths and angles.[14]

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its structure and bonding. The spectra of solid and molten NbF5 are consistent with the presence of cis-fluorine-bridged polymers.[10]

Table 4: Vibrational Frequencies of Gaseous Niobium Pentafluoride[10]

| Wavenumber (cm⁻¹) | Assignment |

| 749 | Terminal Nb-F stretch |

| 734 | Terminal Nb-F stretch |

| 510 | Nb-F-Nb bridge mode |

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Niobium pentafluoride | F5Nb | CID 82217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7783-68-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. WebElements Periodic Table » Niobium » niobium pentafluoride tetramer [webelements.co.uk]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Vibrational spectra of niobium and tantalum pentafluorides in the gas phase. The vapour density of niobium pentafluoride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Vibrational spectra of niobium and tantalum pentafluorides in the gas phase. The vapour density of niobium pentafluoride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Thermochemical Properties of Niobium(V) Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermochemical data for Niobium(V) fluoride (NbF₅). The information is compiled from experimental studies and thermodynamic assessments, offering a valuable resource for professionals in research, materials science, and chemical synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis, followed by detailed descriptions of the experimental methodologies employed for their determination.

Core Thermochemical Data

This compound, a colorless, hygroscopic solid, is a key precursor in the synthesis of various niobium-containing compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability of related chemical systems.

Summary of Thermochemical Properties

The following table summarizes the key thermochemical data for this compound at standard conditions (298.15 K and 1 bar), unless otherwise specified.

| Thermochemical Property | Symbol | Value | State |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -1813.76 kJ/mol | solid |

| Standard Molar Gibbs Energy of Formation | ΔfG⁰ | -1698.7 kJ/mol | solid |

| Standard Molar Entropy | S⁰ | 160.25 J/(mol·K) | solid |

| Molar Heat Capacity at Constant Pressure | Cₚ | 134.85 J/(mol·K) | solid |

| Molar Enthalpy of Fusion | ΔfusH | 12.2 kJ/mol | |

| Enthalpy of Vaporization | ΔvapH | 51.0 kJ/mol |

Note: The values presented are based on a critical evaluation of available experimental data and thermodynamic modeling.[2][3]

Experimental Determination of Thermochemical Properties

The accurate determination of the thermochemical properties of highly reactive compounds like this compound requires specialized experimental techniques. The following sections detail the methodologies employed to obtain the data presented above.

Enthalpy of Formation: Fluorine Bomb Calorimetry

The standard enthalpy of formation of this compound has been determined with high precision using fluorine bomb calorimetry.[4] This technique is well-suited for compounds that react exothermically and completely with fluorine gas.

Experimental Protocol:

-

Sample Preparation: A high-purity sample of crystalline niobium metal is weighed and placed in a sample holder within a nickel bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed and pressurized with a known excess of high-purity fluorine gas. The bomb is then placed in a precisely controlled isothermal water jacket.

-

Combustion Reaction: The combustion of niobium in fluorine is initiated by passing an electrical current through a fuse wire in contact with the sample. The reaction proceeds as follows: Nb(s) + 5/2 F₂(g) → NbF₅(s)

-

Temperature Measurement: The temperature change of the water bath resulting from the exothermic reaction is measured with high precision using a platinum resistance thermometer.

-

Energy Equivalent Calibration: The energy equivalent of the calorimeter system is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, under similar conditions.

-

Data Analysis: The standard enthalpy of formation is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the molar mass of the niobium sample, after applying corrections for the combustion of the fuse wire and any incomplete reaction.

Enthalpy of Fusion and Vaporization: Vapor Pressure Measurements

The enthalpies of fusion and vaporization are derived from the temperature dependence of the vapor pressure of this compound.[1] The Knudsen effusion method is a common technique for measuring the vapor pressure of low-volatility solids.

Experimental Protocol:

-

Sample Placement: A small amount of solid this compound is placed in a Knudsen cell, which is a small, inert container with a precisely machined small orifice.

-

High Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.

-

Effusion Measurement: At a given temperature, molecules of NbF₅ effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = (dm/dt) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing gas, and A is the area of the orifice.

-

Enthalpy Calculation: The enthalpies of sublimation and vaporization are determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation. The enthalpy of fusion can then be calculated as the difference between the enthalpy of sublimation and the enthalpy of vaporization.

Heat Capacity and Standard Entropy

The molar heat capacity of this compound is determined using adiabatic shield calorimetry. The standard entropy is then calculated from the heat capacity data measured down to low temperatures.

Experimental Protocol:

-

Sample Encapsulation: A known mass of the NbF₅ sample is sealed in a calorimeter vessel under an inert atmosphere to prevent reaction with moisture.

-

Calorimeter Setup: The vessel is placed in a cryostat and surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.

-

Heat Capacity Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.

-

Low-Temperature Measurements: The heat capacity measurements are performed over a wide temperature range, typically from near absolute zero (using liquid helium) up to and above room temperature.

-

Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the experimental heat capacity data divided by temperature (Cₚ/T) from 0 K to 298.15 K. An extrapolation of the heat capacity to 0 K is performed using the Debye T³ law.

Data Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the primary thermochemical properties of this compound.

Caption: Logical workflow for determining thermochemical data of NbF₅.

Synthesis of this compound

For researchers requiring the preparation of this compound, direct fluorination of niobium metal is a common and effective method.

Reaction: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)

Procedure: The reaction is typically carried out by passing a stream of dilute elemental fluorine over niobium metal at elevated temperatures (e.g., 473 K).[5] The resulting this compound can be purified by sublimation. An alternative synthesis route involves the reaction of niobium pentachloride with anhydrous hydrogen fluoride.[1]

Reaction: NbCl₅(s) + 5 HF(g) → NbF₅(s) + 5 HCl(g)

Conclusion

This technical guide provides a consolidated source of thermochemical data for this compound, essential for its application in research and development. The detailed descriptions of the experimental methodologies offer insight into the rigorous processes required to obtain these fundamental chemical properties. The structured presentation of data and workflows is intended to support the scientific community in their endeavors involving this important inorganic compound.

References

A Comprehensive Technical Guide to Niobium(V) Fluoride: Discovery and History

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the discovery, history, and fundamental properties of Niobium(V) fluoride (NbF₅). It covers the initial synthesis, key pioneers in its characterization, and a timeline of its scientific development.

Discovery and Nomenclature

The history of this compound is intrinsically linked to the discovery of its constituent element, niobium. In 1801, English chemist Charles Hatchett discovered a new element in a mineral sample from Connecticut, USA, and named it "columbium".[1][2][3] For decades, there was considerable confusion between columbium and the chemically similar tantalum.[2][3] This ambiguity was resolved in 1846 by German chemist Heinrich Rose, who definitively proved that the two were distinct elements.[2][3] He named the element niobium, after Niobe, the daughter of the Greek mythological figure Tantalus, a nod to the element's close relationship with tantalum.[2] The name niobium was officially adopted by the International Union of Pure and Applied Chemistry (IUPAC) in 1950.[4]

The first successful synthesis of this compound was achieved by Otto Ruff and Julian Zedner at the Technical University of Danzig.[5] Their groundbreaking work was submitted for publication on January 15, 1909.[5] Some sources also credit this discovery to Ruff and Schiller in publications from 1909 and 1911.[6][7]

Early and Modern Synthesis

The pioneering synthesis of this compound by Ruff and his colleagues involved two primary methods.[6][7] The first was the direct fluorination of niobium metal with elemental fluorine.[6][7] The second approach involved the reaction of Niobium(V) chloride (NbCl₅) with anhydrous hydrogen fluoride (HF).[5][6][7]

Over the years, these fundamental methods have been refined, and alternative synthetic routes have been developed.[6][7] A notable alternative method is the reaction of elemental niobium with tin(II) fluoride (SnF₂) in a nitrogen stream at temperatures between 400 and 500 °C.[5]

The most common modern methods for producing high-purity this compound still rely on the direct fluorination of niobium metal.[6][7][8]

Physicochemical Properties

This compound is a colorless, hygroscopic solid that is highly reactive.[5][6][9] It readily reacts with water and ethanol through solvolysis and is sparingly soluble in carbon disulfide and chloroform.[5] In the solid state, it exists as a tetramer, with the formula [NbF₅]₄, forming a ring structure where four niobium atoms are arranged in a nearly equilateral parallelogram.[5][9] The crystal structure is monoclinic with the space group C2/m.[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound as reported in the literature.

| Property | Value | References |

| Molar Mass | 187.90 g/mol | [5] |

| Density | 3.293 g/cm³ | [5][9] |

| Melting Point | 78.9 °C (352.1 K) | [5][6] |

| Boiling Point | 233.3 °C (506.5 K) | [5][6] |

Experimental Protocols

This section details a modern experimental protocol for the synthesis of this compound via direct fluorination, based on the work of Möbs and Kraus (2023).[6][8]

Synthesis of this compound by Direct Fluorination

Objective: To synthesize high-purity this compound from niobium metal and elemental fluorine.

Materials:

-

Niobium metal sheets

-

Elemental fluorine (diluted)

-

Argon gas (for purging)

-

Corundum boat

-

Tube furnace

-

Metal Schlenk line

-

PFA U-trap

-

Perfluoropolyether

Procedure:

-

Place niobium metal sheets into a corundum boat.

-

Position the corundum boat inside a tube furnace.

-

Connect one end of the furnace's inner corundum tube to a metal Schlenk line. This allows for evacuation, purging with argon, and a controlled supply of fluorine.

-

Evacuate the system and then purge with argon gas to remove any residual air and moisture.

-

Heat the furnace to 473 K (200 °C).

-

Introduce a stream of dilute elemental fluorine over the heated niobium metal.

-

The volatile this compound product will sublime.

-

Collect the sublimed this compound in a PFA U-trap cooled to a suitable temperature.

-

Pass any unreacted fluorine and gaseous byproducts through a gas wash bottle containing perfluoropolyether before venting to an appropriate absorber.

-

Once the reaction is complete, cool the apparatus to room temperature under an inert atmosphere.

-

The pure, colorless crystals of this compound can then be recovered from the U-trap.

Characterization: The purity of the synthesized this compound can be confirmed using powder X-ray diffraction (PXRD), Infrared (IR) spectroscopy, and Raman spectroscopy.[6][8]

Visualizations

The following diagrams illustrate the historical timeline of the discovery and key synthesis pathways of this compound.

Caption: A timeline of the discovery of Niobium and the first synthesis of this compound.

Caption: The original synthetic pathways to this compound as developed by Otto Ruff.

References

- 1. Niobium - Wikipedia [en.wikipedia.org]

- 2. Niobium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. WebElements Periodic Table » Niobium » historical information [webelements.com]

- 4. Niobium processing | History, Ores, Mining, & Extraction | Britannica [britannica.com]

- 5. Niob(V)-fluorid – Wikipedia [de.wikipedia.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Abundance, Sourcing, and Synthesis of Niobium Pentafluoride (NbF₅)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of niobium, its extraction and refining processes, and detailed methodologies for the synthesis of high-purity niobium pentafluoride (NbF₅), a critical precursor in various advanced chemical applications.

Natural Abundance and Primary Sources of Niobium

Niobium (Nb), a refractory metal with atomic number 41, is not found as a free element in nature.[1] It is the 33rd most abundant element in the Earth's crust, with an estimated abundance of approximately 17 to 20 parts per million (ppm).[1][2] Its chemical similarity to tantalum (Ta) means they are often found together in the same minerals.[2][3]

The primary commercial sources of niobium are a few key minerals, with production concentrated in a small number of geographic locations.[4][5] Brazil and Canada are the world's leading producers, accounting for the vast majority of global supply.[6][7]

Table 1: Key Niobium-Bearing Minerals and their Characteristics

| Mineral | Chemical Formula | Typical Niobium Content (as Nb₂O₅) | Primary Mining Locations |

| Pyrochlore | (Na,Ca)₂Nb₂O₆(OH,F) | 55-60% in concentrate[6] | Brazil, Canada[1][5] |

| Columbite | (Fe,Mn)Nb₂O₆ | ~55%[8] | Brazil, Nigeria, Central Africa[5] |

| Tantalite | (Fe,Mn)(Ta,Nb)₂O₆ | Variable, lower than Columbite | Australia, Brazil, Ethiopia, Mozambique[7] |

| Euxenite | (Y,Ca,Ce,U,Th)(Nb,Ta,Ti)₂O₆ | Variable | Various pegmatite deposits |

Data compiled from multiple sources.[1][5][6][7][8]

Extraction and Refining of Niobium

The extraction process for niobium is dictated by the source mineral. The two main pathways are from pyrochlore, which is the dominant source, and from columbite-tantalite ores.[5][6]

-

From Pyrochlore: The process typically involves open-pit mining of carbonatite deposits.[6] The ore is crushed and ground, followed by magnetic separation and flotation to produce a concentrate containing 55-60% niobium pentoxide (Nb₂O₅).[6] This concentrate is then most commonly converted to ferroniobium via an aluminothermic reduction process or refined further to high-purity niobium pentoxide.[6][9]

-

From Columbite: Columbite ores are often processed for both their tantalum and niobium content.[5] The extraction involves complex hydrometallurgy, typically starting with the digestion of the ore concentrate in hydrofluoric acid (HF) or a mixture of HF and sulfuric acid (H₂SO₄).[10][11] This brings the niobium and tantalum into solution as fluoride complexes. Liquid-liquid solvent extraction is then used to separate the two chemically similar elements.[9][10] The purified niobium is precipitated from the aqueous solution, often as a hydroxide, and then calcined to produce high-purity niobium pentoxide (Nb₂O₅).[12]

Synthesis of Niobium Pentafluoride (NbF₅)

Niobium pentafluoride is a colorless, hygroscopic solid that serves as a versatile precursor and catalyst.[13] It can be synthesized via several routes, primarily from niobium metal or its stable oxide, niobium pentoxide.

Table 2: Key Synthesis Reactions for Niobium Pentafluoride (NbF₅)

| Starting Material | Reagents | Reaction Equation | Description |

| Niobium Metal (Nb) | Elemental Fluorine (F₂) | 2 Nb + 5 F₂ → 2 NbF₅ | A direct, high-purity method involving the reaction of niobium metal in a stream of fluorine gas at elevated temperatures.[14][15] |

| Niobium Pentoxide (Nb₂O₅) | Anhydrous Hydrogen Fluoride (HF), Dehydrating Agent | Nb₂O₅ + 10 HF → 2 NbF₅ + 5 H₂O | This method avoids the use of elemental fluorine. A dehydrating agent (e.g., SOCl₂) is used to remove water, which would otherwise form oxyhalides.[16] |

| Niobium Pentachloride (NbCl₅) | Elemental Fluorine (F₂) | 2 NbCl₅ + 5 F₂ → 2 NbF₅ + 5 Cl₂ | An alternative route involving the fluorination of niobium's pentachloride.[14] |

Experimental Protocols

Protocol 1: General Methodology for Niobium Extraction from Pyrochlore Ore

This protocol describes a generalized industrial process for concentrating and refining niobium from pyrochlore deposits.

-

Mining and Comminution: Ore is extracted from open-pit mines. The raw ore undergoes primary crushing and subsequent grinding in mills to liberate the pyrochlore mineral particles.[6][9]

-

Magnetic Separation: The ground ore slurry is passed through magnetic separators to remove magnetic minerals like magnetite.[9]

-

Desliming and Flotation: The non-magnetic fraction is deslimed to remove very fine particles. The resulting material enters a flotation circuit where collectors are used to selectively render the pyrochlore particles hydrophobic, allowing them to be separated and concentrated.[6][9]

-

Leaching (Optional): The concentrate may undergo a leaching step to remove impurities.

-

Conversion to Niobium Pentoxide: The final concentrate, rich in Nb₂O₅, is roasted and can be further purified hydrometallurgically to produce high-purity ( >99%) niobium pentoxide, a key precursor for NbF₅ synthesis.[12]

Protocol 2: Synthesis of Niobium Pentafluoride (NbF₅) from Niobium Metal

This protocol is adapted from the direct elemental synthesis method described by F. J. RURIK et al. (2023).[15]

-

Apparatus Setup: A tube furnace containing a corundum boat is connected to a metal Schlenk line. The line allows for system evacuation, purging with argon, and controlled introduction of a dilute elemental fluorine gas stream (e.g., F₂/N₂ mixture). The outlet is connected to a product collection trap and an absorber.[15][17]

-

Reaction Preparation: Niobium metal sheets or powder (e.g., 17.28 g, 185.9 mmol) are placed in the corundum boat inside the furnace.[15]

-

Purging: The entire system is evacuated and purged several times with high-purity argon to remove air and moisture.

-

Fluorination Reaction: The furnace is heated to the reaction temperature (e.g., 473 K / 200 °C).[15] The dilute fluorine gas is slowly passed over the niobium metal. The reaction is highly exothermic.

-

Reaction: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(g)

-

-

Product Collection: The volatile NbF₅ product is carried by the gas stream to a colder part of the apparatus, such as a PFA U-trap, where it sublimes and crystallizes as a colorless solid.[13][17]

-

Purification: The collected NbF₅ can be further purified by sublimation under vacuum.

Protocol 3: Synthesis of Niobium Pentafluoride (NbF₅) from Niobium Pentoxide

This protocol is based on a patented method designed to avoid the use of elemental fluorine.[16]

-

Reactor Charging: A suitable pressure reactor is charged with niobium pentoxide (Nb₂O₅).

-

Addition of Reagents: An excess of anhydrous hydrogen fluoride (HF) is added to the reactor (at least 5 moles of HF per mole of Nb₂O₅). A dehydrating agent, such as thionyl chloride (SOCl₂) or phosgene (COCl₂), is also added to react with the water formed during the reaction.[16]

-

Reaction Conditions: The mixture is heated to a temperature in the range of 50 °C to 200 °C and held for a sufficient time to ensure complete conversion of the oxide to the pentafluoride.[16]

-

Primary Reaction: Nb₂O₅ + 10 HF ⇌ 2 NbF₅ + 5 H₂O

-

Water Removal: SOCl₂ + H₂O → SO₂ + 2 HCl

-

-

Product Recovery: After the reaction is complete, the volatile components (excess HF, SO₂, HCl) are removed by distillation or purging with an inert gas. The remaining anhydrous niobium pentafluoride is recovered.[16]

Visualized Workflow: From Natural Ore to Niobium Pentafluoride

The following diagram illustrates the primary pathways from niobium's principal mineral sources to the final synthesized NbF₅ product.

Caption: Workflow from niobium ore to NbF₅ synthesis.

References

- 1. Niobium - Wikipedia [en.wikipedia.org]

- 2. chemicool.com [chemicool.com]

- 3. Niobium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Niobium | Properties, Uses, & History of the Chemical Element | Britannica [britannica.com]

- 5. Who mines Niobium? - Niobium Canada [niobiumcanada.com]

- 6. discoveryalert.com.au [discoveryalert.com.au]

- 7. usgs.gov [usgs.gov]

- 8. Virginia Energy - Geology and Mineral Resources - Niobium [energy.virginia.gov]

- 9. Niobium processing | History, Ores, Mining, & Extraction | Britannica [britannica.com]

- 10. scirp.org [scirp.org]

- 11. Recovery of niobium and tantalum by solvent extraction from Sn–Ta–Nb mining tailings - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03331F [pubs.rsc.org]

- 12. tanb.org [tanb.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]

- 15. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CA2088781C - Preparation of anhydrous niobium and tantalum pentafluorides - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Solid Niobium(V) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of solid niobium(V) fluoride (NbF₅). A critical reagent and precursor in various chemical syntheses, understanding its structural and vibrational characteristics is paramount for its effective application. This document summarizes key quantitative data, details experimental protocols from seminal and recent studies, and presents logical relationships through explanatory diagrams.

Core Spectroscopic Data of Solid NbF₅

Solid this compound exists as a tetrameric structure, [NbF₅]₄, where four NbF₆ octahedra are linked via cis-fluorine bridges. This structure gives rise to a complex vibrational spectrum, which has been elucidated through infrared and Raman spectroscopy. The vibrational modes can be broadly categorized into terminal Nb-F stretching, Nb-F-Nb bridging, and bending modes.

Recent spectroscopic analysis by Möbs and Kraus (2023) has confirmed and refined the data originally reported in foundational studies by Preiss and Reich (1968) and Beattie et al. (1969). The data presented below is a compilation from these key sources, providing a robust and validated set of vibrational frequencies.

Infrared (IR) Spectroscopy Data

The infrared spectrum of solid NbF₅ is characterized by several strong absorptions corresponding to the vibrational modes of the tetrameric unit.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 765 | very strong | Terminal Nb-F stretch | Möbs and Kraus, 2023 |

| 680 | strong | Terminal Nb-F stretch | Möbs and Kraus, 2023 |

| 520 | medium | Nb-F-Nb bridge stretch | Möbs and Kraus, 2023 |

| 485 | medium | Nb-F-Nb bridge stretch | Möbs and Kraus, 2023 |

| < 400 | various | Bending modes | Preiss and Reich, 1968; Beattie et al., 1969 |

Raman Spectroscopy Data

The Raman spectrum provides complementary information to the IR spectrum, with distinct bands corresponding to the vibrational modes of the [NbF₅]₄ cluster.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 772 | strong, polarized | Symmetric terminal Nb-F stretch | Möbs and Kraus, 2023 |

| 692 | medium | Asymmetric terminal Nb-F stretch | Möbs and Kraus, 2023 |

| 525 | weak | Nb-F-Nb bridge stretch | Möbs and Kraus, 2023 |

| 245 | strong | Bending/Deformation modes | Möbs and Kraus, 2023 |

| 184 | medium | Bending/Deformation modes | Möbs and Kraus, 2023 |

| 141 | medium | Bending/Deformation modes | Möbs and Kraus, 2023 |

Experimental Protocols

The acquisition of high-quality spectroscopic data for solid NbF₅ requires careful handling due to its hygroscopic nature. The following sections detail the methodologies employed in the key cited studies.

Synthesis and Sample Preparation of Solid NbF₅ (Möbs and Kraus, 2023)

-

Synthesis: Single crystals of NbF₅ were synthesized by the reaction of niobium metal with a stream of dilute elemental fluorine (20% F₂ in Argon) at 473 K. The product was subsequently purified by sublimation.

-

Sample Handling: Due to the high reactivity and hygroscopic nature of NbF₅, all manipulations were carried out under a dry and inert atmosphere (e.g., in a glovebox).

-

IR Spectroscopy Sample Preparation: For infrared spectroscopy, a small amount of the solid NbF₅ was finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Raman Spectroscopy Sample Preparation: For Raman spectroscopy, the crystalline solid was sealed in a glass capillary under an inert atmosphere to prevent reaction with moisture during the measurement.

Historical Spectroscopic Methodologies (Preiss and Reich, 1968; Beattie et al., 1969)

The foundational studies in the late 1960s established the basis for our current understanding of the vibrational properties of solid NbF₅. While specific instrument models are of historical interest, the fundamental principles of their experimental setups remain relevant.

-

Infrared Spectroscopy:

-

Sample Preparation: The hygroscopic NbF₅ powder was typically mulled with an inert oil (e.g., Nujol or hexachlorobutadiene) to protect it from atmospheric moisture. This mull was then pressed between two infrared-transparent windows (e.g., KBr or CsI plates).

-

Instrumentation: Dispersive infrared spectrophotometers were used, which employed prisms or diffraction gratings to separate the infrared radiation into its constituent wavelengths.

-

-

Raman Spectroscopy:

-

Sample Preparation: Solid NbF₅ was sealed in glass capillaries.

-

Instrumentation: Early Raman spectroscopy of solid NbF₅ utilized laser sources such as Helium-Neon (He-Ne) or Argon ion lasers for excitation. The scattered light was analyzed using a monochromator and detected with a photomultiplier tube.

-

Structural and Spectroscopic Relationships

The vibrational spectra of solid NbF₅ are a direct consequence of its tetrameric, fluorine-bridged structure. The relationship between the synthesis, the resulting solid-state structure, and the observed spectroscopic properties can be visualized as a logical workflow.

Caption: Workflow from synthesis to spectroscopic analysis of solid NbF₅.

The tetrameric nature of solid NbF₅ is a key factor in its vibrational spectrum. The presence of both terminal and bridging fluorine atoms leads to distinct stretching frequencies, providing a spectroscopic fingerprint for this structural arrangement.

Caption: Correlation of structural units and vibrational modes in [NbF₅]₄.

The Unexplored High-Pressure Behavior of Niobium(V) Fluoride: A Technical Guide for Future Research

For Immediate Release

Shanghai, China – December 14, 2025 – Despite its significance in materials science and inorganic chemistry, the high-pressure phase transitions of solid Niobium(V) fluoride (NbF₅) remain a largely uncharted territory. A comprehensive review of existing literature reveals a notable absence of experimental and theoretical studies dedicated to the structural evolution of NbF₅ under high-pressure conditions. This technical guide is intended for researchers, scientists, and professionals in drug development, aiming to summarize the current state of knowledge, highlight the existing research gap, and provide a framework for future investigations into the high-pressure behavior of this compound.

The Known State: this compound at Ambient Pressure

At ambient pressure, this compound is a colorless, hygroscopic solid.[1][2] Its crystal structure has been determined through single-crystal and powder X-ray diffraction (XRD).[1][3]

Key Structural Features:

-

Crystal System: Monoclinic

-

Space Group: C2/m[3]

-

Molecular Structure: The fundamental units are tetrameric molecules, [NbF₅]₄, where four NbF₆ octahedra are linked by cis-fluorine bridges.[2][3]

Table 1: Crystallographic Data for NbF₅ at Ambient and Low Temperatures

| Parameter | Value (at 293 K)[1][3] | Value (at 100 K)[3] |

| Space Group | C2/m | C2/m |

| a (Å) | 9.62749(19) | 9.4863(12) |

| b (Å) | 14.4564(3) | 14.2969(12) |

| c (Å) | 5.12831(10) | 4.9892(6) |

| β (°) ** | 95.8243(4) | 97.292(10) |

| Volume (ų) ** | Value not provided in search results | Value not provided in search results |

Note: The slight contraction in lattice parameters at 100 K is primarily due to the shortening of intermolecular distances between the Nb₄F₂₀ molecules.[1]

The Research Frontier: High-Pressure Phase Transitions

Currently, there is no published experimental or theoretical data detailing the phase transitions of solid NbF₅ under pressure. The transition pressures, the crystal structures of high-pressure polymorphs, and the associated changes in physical properties are unknown. This presents a significant opportunity for fundamental research in high-pressure chemistry and physics.

A Roadmap for Investigation: Proposed Experimental Protocols

To elucidate the high-pressure behavior of NbF₅, a series of established experimental techniques would be required. The following protocols are based on standard practices for studying phase transitions in metal fluorides and other inorganic compounds.[4][5]

High-Pressure Generation and Sample Preparation

-

Apparatus: A diamond anvil cell (DAC) is the primary tool for generating static high pressures for in-situ measurements.[5][6]

-

Sample Loading: A small, single crystal or polycrystalline powder of NbF₅ would be loaded into the sample chamber of the DAC. Given that NbF₅ is hygroscopic, all sample handling should be performed in an inert atmosphere (e.g., a glove box).[2][7]

-

Pressure Medium: A pressure-transmitting medium (e.g., silicone oil, a mixture of methanol and ethanol, or an inert gas like neon or argon) should be loaded with the sample to ensure hydrostatic or quasi-hydrostatic conditions.[6]

-

Pressure Calibration: The pressure inside the DAC can be determined using the ruby fluorescence method, where the pressure-dependent shift in the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.[6]

In-Situ Characterization Techniques

-

High-Pressure X-ray Diffraction (HP-XRD): Synchrotron-based angle-dispersive XRD is the definitive technique for determining the crystal structure of materials under pressure.[5]

-

Methodology: The DAC is mounted on the beamline, and a monochromatic X-ray beam is focused on the sample. The diffracted X-rays are collected on an area detector. By collecting diffraction patterns at various pressures, one can identify phase transitions through the appearance of new diffraction peaks and changes in the existing pattern. Rietveld refinement of the powder XRD patterns or analysis of single-crystal diffraction data can be used to solve the crystal structures of the high-pressure phases.[3][5]

-

-

High-Pressure Raman Spectroscopy: This technique is highly sensitive to changes in local coordination and bonding, making it an excellent tool for detecting phase transitions.

-

Methodology: A laser is focused on the sample within the DAC, and the scattered Raman signal is collected. The appearance of new Raman modes, the disappearance of existing modes, or discontinuous shifts in mode frequencies as a function of pressure are indicative of phase transitions.

-

The logical workflow for such an investigation is depicted in the following diagram:

Anticipated Phenomena and Logical Relationships

While no specific data exists for NbF₅, the behavior of other metal fluorides under pressure suggests potential phase transition pathways. Generally, increasing pressure favors denser crystal structures with higher coordination numbers.

A possible sequence of events for NbF₅ under pressure could involve:

-

Initial Compression: The monoclinic C2/m structure will compress, leading to a decrease in the unit cell volume.

-

Phase Transition(s): At a critical pressure, a first-order phase transition to a more densely packed structure is likely. This could involve a rearrangement of the [NbF₅]₄ tetramers or a complete change in the coordination environment of the niobium atoms.

-

Amorphization: At very high pressures, pressure-induced amorphization is a possibility, where the crystalline lattice breaks down into a disordered state.

The relationship between pressure and the structural phases can be visualized as a simple state transition diagram:

Conclusion and Outlook

The study of this compound under high pressure represents a compelling frontier in materials science. The complete absence of data in this area underscores a critical knowledge gap. The experimental methodologies outlined in this guide provide a clear path forward for researchers to explore this unknown landscape. Uncovering the high-pressure phases of NbF₅ will not only contribute to a fundamental understanding of solid-state chemistry but may also reveal novel materials with unique electronic or structural properties. The scientific community is encouraged to undertake these investigations to shed light on the behavior of this important binary fluoride under extreme conditions.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pressure-Induced Comproportionation in Palladium Trifluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Niobium(V) Fluoride as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) fluoride (NbF₅) is a powerful Lewis acid that has demonstrated significant utility as a catalyst in various organic transformations. Its strong electron-accepting nature allows it to activate a wide range of substrates, facilitating key bond-forming reactions. This document provides detailed application notes and protocols for the use of NbF₅ as a Lewis acid catalyst, with a primary focus on its well-established role in the cyanosilylation of aldehydes. While the broader applications of NbF₅ are still being explored, its exceptional performance in this specific transformation highlights its potential as a valuable tool in organic synthesis.

Cyanosilylation of Aldehydes

The addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrin silyl ethers is a fundamental transformation in organic synthesis, providing versatile intermediates for the preparation of α-hydroxy acids, β-amino alcohols, and other valuable compounds. This compound has emerged as a highly efficient and practical catalyst for this reaction, offering several advantages over traditional Lewis acids.[1][2][3]

Key Advantages of NbF₅ in Cyanosilylation:

-

High Efficiency: NbF₅ promotes the reaction with excellent yields, often exceeding 95%.[1][3]

-

Mild Reaction Conditions: The reaction proceeds smoothly at room temperature, avoiding the need for heating or cooling.[1][2][3]

-

Low Catalyst Loading: Only a catalytic amount of NbF₅ (as low as 0.5 mol%) is required for efficient conversion.[1][2][3]

-

Short Reaction Times: The cyanosilylation of aldehydes is typically complete within a few minutes.[1][2][3]

-

Solvent-Free Conditions: The reaction can be performed without a solvent, contributing to a greener and more economical process.[1][2][3]

-

Broad Substrate Scope: A wide variety of aromatic, aliphatic, and heterocyclic aldehydes are well-tolerated.[1]

Quantitative Data Summary

The following table summarizes the performance of NbF₅ in the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN) under solvent-free conditions at room temperature.

| Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| Benzaldehyde | 0.5 | 5 | 98 |

| 4-Chlorobenzaldehyde | 0.5 | 5 | 97 |

| 4-Nitrobenzaldehyde | 0.5 | 10 | 96 |

| 4-Methoxybenzaldehyde | 0.5 | 5 | 98 |

| 2-Naphthaldehyde | 0.5 | 10 | 95 |

| Cinnamaldehyde | 0.5 | 10 | 94 |

| Cyclohexanecarboxaldehyde | 0.5 | 10 | 92 |

| Furfural | 0.5 | 10 | 95 |

Data compiled from multiple sources highlighting typical results.[1][3]

Experimental Protocol: General Procedure for NbF₅-Catalyzed Cyanosilylation of Aldehydes

Materials:

-

This compound (NbF₅)

-

Aldehyde (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Anhydrous dichloromethane (for workup)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add the aldehyde (1.0 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.005 mmol, 0.5 mol%).

-

Add trimethylsilyl cyanide (1.2 mmol) to the mixture at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.

-

Upon completion, quench the reaction by adding anhydrous dichloromethane.

-

Filter the mixture through a short pad of silica gel to remove the catalyst.

-

Wash the silica gel pad with additional dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure to afford the crude cyanohydrin silyl ether.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

Mechanistic Insight and Workflow

The reaction is believed to proceed through the activation of the aldehyde by the Lewis acidic NbF₅. The niobium center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide group from TMSCN.

Other Potential Applications and Future Outlook

While the application of NbF₅ in cyanosilylation is well-documented, its use in other Lewis acid-catalyzed reactions is less explored in the current literature. Other niobium halides, particularly niobium(V) chloride (NbCl₅), have been successfully employed in a broader range of transformations, including:

-

Friedel-Crafts Reactions: NbCl₅ is a known catalyst for both Friedel-Crafts alkylation and acylation reactions.

-

Cycloaddition Reactions: NbCl₅ has been utilized to catalyze Diels-Alder reactions.

-

Multicomponent Reactions: Niobium(V) chloride has shown efficacy in promoting various multicomponent reactions for the synthesis of complex molecules.[4][5][6][7]

The strong Lewis acidity of NbF₅ suggests its potential for effective catalysis in these and other reactions. Researchers are encouraged to explore the utility of NbF₅ as a viable alternative to other Lewis acids, potentially offering unique reactivity and selectivity profiles. Future research in this area could uncover novel applications and further establish this compound as a versatile catalyst in organic synthesis.

References

- 1. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]

- 2. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions [mdpi.com]

- 6. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

Niobium(V) Fluoride (NbF₅): Applications in Fluorination Reactions

For Researchers, Scientists, and Drug Development Professionals

Niobium(V) fluoride (NbF₅) is a powerful Lewis acid that has demonstrated significant potential as a catalyst in various organic transformations. While its application in fluorination chemistry is an area of growing interest, detailed protocols are still emerging. This document provides an overview of the current and potential applications of NbF₅ in fluorination reactions, including detailed protocols for analogous reactions and a well-established, non-fluorination reaction to highlight its catalytic efficacy.

Lewis Acid Catalysis in Fluorination Reactions

NbF₅, by virtue of its strong Lewis acidity, can activate substrates and fluorine sources, facilitating the formation of carbon-fluorine bonds. Its utility is particularly pronounced in reactions involving hydrogen fluoride (HF), where it can act as a catalyst to enhance the fluorinating power of HF.

Hydrofluorination of Alkenes (Proposed Application)

While specific literature detailing NbF₅-catalyzed hydrofluorination of alkenes is sparse, the analogous use of other niobium halides, such as NbCl₅, in the hydrofluorination of halogenated alkenes suggests a strong potential for NbF₅ in this application.[1] The reaction is believed to proceed through the activation of HF by the Lewis acidic NbF₅, which polarizes the H-F bond and facilitates the protonation of the alkene to form a carbocation intermediate. Subsequent nucleophilic attack by the fluoride ion yields the fluorinated product.

Logical Relationship: Proposed NbF₅-Catalyzed Hydrofluorination of an Alkene

References

Application Notes and Protocols for Niobium(V) Fluoride in Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) fluoride (NbF5), a white crystalline solid, is a volatile precursor increasingly utilized in the deposition of high-quality niobium-based thin films. Its application is prominent in semiconductor manufacturing, superconducting electronics, and for creating durable, biocompatible coatings. This document provides detailed application notes and experimental protocols for the use of NbF5 as a precursor in Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) for various niobium-containing thin films. While less common, the potential for its use in Chemical Vapor Deposition (CVD) is also discussed. Niobium-based films, such as niobium silicide (NbSi), niobium carbide (NbC), elemental niobium (Nb), and niobium carbonitride (NbCxNy), exhibit desirable properties including superconductivity and high thermal stability.[1][2][3][4] The use of halide precursors like NbF5 can be advantageous, though potential by-products may require consideration in process design.[5]

I. Niobium Silicide (NbSi) Thin Film Deposition via ALD

Niobium silicide thin films are of interest for their metallic and superconducting properties.[1] Atomic Layer Deposition using NbF5 and a silicon precursor such as disilane (Si2H6) or silane (SiH4) allows for precise, self-limiting growth of these films.[1][6]

Experimental Data

| Parameter | Value | References |

| Precursor | This compound (NbF5) | [1] |

| Co-precursor | Disilane (Si2H6) or Silane (SiH4) | [1] |

| NbF5 Temperature | 65 °C | [1][6] |

| Deposition Temperature | 150 - 400 °C | [1] |

| Substrates | Quartz, Silicon (100), Sapphire | [1] |

| Growth Rate | 4.5 Å/cycle (between 150-300 °C) | [1][6] |

| Film Composition | Stoichiometric NbSi (1:1) | [1] |

| Film Density | 6.65 g/cm³ | [1][6] |

| Resistivity (at 300K) | 150 µΩ·cm (for films >35 nm) | [1][6] |

| Superconducting Transition Temperature (Tc) | Up to 3.1 K | [1] |

| Gaseous Byproducts (Si2H6 half-reaction) | SiF3H, H2 | [1] |

| Gaseous Byproducts (NbF5 half-reaction) | SiF4, HF | [1] |

Experimental Protocol: ALD of NbSi

This protocol outlines the steps for depositing NbSi thin films using a traveling wave ALD reactor.

-

Substrate Preparation:

-

Clean substrates (e.g., quartz, Si(100), or sapphire) using a standard cleaning procedure appropriate for the substrate material to remove organic and inorganic contaminants.

-

Ensure the substrate is free of native oxides for optimal film growth.[1]

-

-

Precursor Handling:

-

Load this compound (98% purity) into a stainless steel bubbler.

-

Heat the NbF5 bubbler to 65 °C and maintain this temperature throughout the deposition.[1][6]

-

Use disilane (Si2H6, 99.998% purity) or silane (SiH4, 99.998% purity) as the silicon precursor, contained in a stainless steel lecture bottle.[1]

-

-

ALD Process:

-

Place the prepared substrates into the ALD reactor.

-

Heat the reactor to the desired deposition temperature (e.g., 200 °C).[1]

-

Execute the ALD cycle with the following timing sequence (pulse-purge-pulse-purge):

-

NbF5 pulse: 2 seconds

-

N2 purge: 5 seconds

-

Si2H6 pulse: 0.25 seconds (or longer for saturation)

-

N2 purge: 5 seconds

-

-

Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is approximately 4.5 Å/cycle.[1]

-

-

In-situ Monitoring (Optional):

Reaction Pathway and Workflow

The deposition of NbSi via ALD with NbF5 and Si2H6 involves a self-limiting surface reaction. The proposed mechanism suggests that during the Si2H6 exposure, silicon is deposited, which is then partially etched and replaced by niobium during the subsequent NbF5 exposure.[1]

Caption: ALD cycle for NbSi thin film deposition.

II. Niobium Carbide (NbC) Thin Film Deposition via ALD

Niobium carbide thin films are known for their superconducting properties and can be synthesized using ALD with NbF5 and an aluminum-containing precursor like trimethylaluminum (TMA).[2]

Experimental Data

| Parameter | Value | References |

| Precursor | This compound (NbF5) | [2] |

| Co-precursor | Trimethylaluminum (TMA) | [2] |

| Deposition Temperature | 125 - 350 °C | [2] |

| Growth Rate | 5.7 Å/cycle (at 200 °C), 4.5 Å/cycle (at 290 °C) | [2] |

| Film Impurities | Amorphous carbon (a-C), AlF3, NbFx | [2] |

| Superconducting Transition Temperature (Tc) | 1.8 K (for a 75 nm film grown at 350 °C) | [2] |

| Effect of NH3 | Tc can be increased to 3.8 K with the use of NH3 during ALD growth | [2] |

Experimental Protocol: ALD of NbC

-

Substrate Preparation:

-

Use prime silicon or silicon with a 1 µm thermally grown silicon dioxide layer as substrates.[2]

-

Clean the substrates thoroughly before loading into the reactor.

-

-

Precursor Handling:

-

Handle NbF5 and TMA in an inert atmosphere due to their reactivity.

-

Maintain the precursors at appropriate temperatures to ensure sufficient vapor pressure for deposition.

-

-

ALD Process:

-

Post-Deposition Analysis:

-

Characterize the film composition using X-ray Photoelectron Spectroscopy (XPS).

-

Measure the film thickness and density using X-ray Reflectivity (XRR).

-

Determine the superconducting properties using a Superconducting Quantum Interference Device (SQUID) magnetometer.[2]

-

Caption: Experimental workflow for ALD of NbC thin films.

III. Elemental Niobium (Nb) Thin Film Deposition via PEALD

Plasma-Enhanced Atomic Layer Deposition can be employed to deposit elemental niobium thin films, which are valuable for superconducting applications.[3] This process involves the reduction of NbF5 using a hydrogen plasma.

Experimental Data

| Parameter | Value | References |

| Precursor | This compound (NbF5) | [3] |

| Reactant | Hydrogen (H2) plasma | [3] |

| NbF5 Temperature | 70 °C | [3] |

| Carrier Gas | Argon (Ar) | [3] |

| Deposition Temperature | 300 - 400 °C | [3] |

| NbF5 Pulse Duration | 700 ms | [3] |

| Superconducting Transition Temperature (Tc) | 2 K (at 300 °C) to 5.7 K (at 400 °C) | [3] |

Experimental Protocol: PEALD of Nb

-

Substrate Preparation:

-

Prepare suitable substrates and ensure they are clean. Note that at higher temperatures (e.g., 450 °C), silicon substrates can be etched by fluorine from the NbF5 precursor.[3]

-

-

Precursor and Reactant Setup:

-

PEALD Process:

-

Place the substrates in the PEALD reactor.

-

Heat the reactor to the desired deposition temperature (300-400 °C).[3]

-

Execute the PEALD cycle:

-

Repeat the cycle to grow the desired film thickness.

-

Caption: PEALD cycle for elemental Nb thin film deposition.

IV. Niobium Carbonitride (NbCxNy) Thin Film Deposition via Thermal ALD

Superconductive niobium carbonitride thin films can be deposited using a thermal ALD process with NbF5 and an organic precursor that serves as both a reducing agent and a source of carbon and nitrogen.[4]

Experimental Data

| Parameter | Value | References |

| Precursor | This compound (NbF5) | [4] |

| Co-precursor | 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine ((Me3Si)2DHP) | [4] |

| Deposition Temperature | 250 - 450 °C | [4] |

| Substrates | Si, Ru, TiN, soda lime glass | [4] |

| Growth Per Cycle (GPC) | 1.3 Å on Si | [4] |

| Pulse Times (for saturation) | NbF5: 2.0 s, (Me3Si)2DHP: 3.0 s | [4] |

| Superconducting Transition Temperature (Tc) | 14.5 K (after annealing at 950 °C) | [4] |

Experimental Protocol: ALD of NbCxNy

-

Substrate Preparation:

-

Clean the chosen substrates (Si, Ru, TiN, or glass) using appropriate standard procedures.

-

-

Precursor Handling:

-

Handle both NbF5 and (Me3Si)2DHP in an inert environment.

-

Heat the precursors to temperatures that provide adequate vapor pressure for the ALD process.

-

-

ALD Process:

-

Load the substrates into the ALD reactor.

-

Set the deposition temperature in the range of 250-450 °C.[4]

-

Perform the ALD cycles with saturated pulse and purge times:

-

NbF5 pulse: 2.0 seconds

-

Purge: Adequate duration to remove excess precursor and byproducts.

-

(Me3Si)2DHP pulse: 3.0 seconds

-

Purge: Adequate duration.

-

-

Continue cycling until the target film thickness is reached. Films as thin as 25 cycles on Si have been shown to be continuous.[4]

-

-

Post-Deposition Annealing:

-

To achieve a high superconducting critical temperature, anneal the deposited films at 950 °C.[4]

-

Caption: Logical relationship for achieving high Tc NbCxNy films.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20120219824A1 - Atomic layer deposition of super-conducting niobium silicide - Google Patents [patents.google.com]

Application Notes and Protocols: Niobium Pentafluoride in the Synthesis of Superconducting Materials

For Researchers, Scientists, and Drug Development Professionals